molecular formula C17H13NO5 B2565164 2-(1-Oxoisochroman-3-carboxamido)benzoic acid CAS No. 868154-21-6

2-(1-Oxoisochroman-3-carboxamido)benzoic acid

Cat. No.: B2565164
CAS No.: 868154-21-6
M. Wt: 311.293
InChI Key: BZGXWFYACBINND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Oxoisochroman-3-carboxamido)benzoic acid is a bicyclic aromatic compound featuring a benzoic acid moiety linked via a carboxamide group to a 1-oxoisochroman scaffold. The 1-oxoisochroman core consists of a fused benzene and oxygen-containing six-membered ring, which confers rigidity and influences electronic properties.

Properties

IUPAC Name

2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-15(18-13-8-4-3-7-12(13)16(20)21)14-9-10-5-1-2-6-11(10)17(22)23-14/h1-8,14H,9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGXWFYACBINND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxoisochroman-3-carboxamido)benzoic acid typically involves the ring opening of 3-arylisocoumarins with an excess of morpholine, followed by functionalization into enaminoketones using C-formylation with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Upon acidic hydrolysis, these enaminoketones are transformed into 3-aryl-1H-isochromene-4-carbaldehydes .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxoisochroman-3-carboxamido)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxamido and benzoic acid moieties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of isochroman and benzoic acid, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is investigated for its potential as a lead compound in drug development. Its ability to interact with specific biological targets makes it a candidate for designing new therapeutics, particularly in treating cancer and inflammatory diseases.
  • Enzyme Inhibition Studies : Research has shown that derivatives of benzoic acid can act as inhibitors for various enzymes, including cyclooxygenase (COX) and polyphenol oxidase (PPO). These enzymes are crucial in pathways associated with inflammation and oxidative stress, making the compound valuable in pharmacological studies aimed at reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Properties : Preliminary studies indicate that 2-(1-Oxoisochroman-3-carboxamido)benzoic acid exhibits significant antiproliferative effects against several cancer cell lines. It appears to modulate the expression of proteins involved in cell cycle regulation, leading to inhibited growth of tumor cells .
  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain fungal strains. It affects ergosterol biosynthesis, which is vital for maintaining the integrity of fungal cell membranes .

Material Science

  • Polymer Chemistry : The unique properties of this compound make it suitable for use as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable for developing advanced materials.

Case Study 1: Antiproliferative Effects on Cancer Cells

A study published in eLife explored the structural variants of related compounds, revealing that modifications to the chemical structure can significantly enhance biological activity against HCT116 colorectal cancer cells. The study highlighted the importance of structure-activity relationships in developing more effective anticancer agents .

Case Study 2: Antifungal Mechanisms

Research focusing on antifungal activity against Yarrowia lipolytica demonstrated that this compound inhibits key enzymes involved in sterol biosynthesis. This inhibition was quantified through assays measuring cell viability and metabolic activity, indicating a broad spectrum of antifungal activity .

Data Tables

Activity TypeObservations
AnticancerSignificant inhibition of HCT116 cells
AntifungalInhibits growth of Yarrowia lipolytica
Enzyme InhibitionEffective against COX and PPO

Mechanism of Action

The mechanism of action of 2-(1-Oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant potential for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 2-(1-Oxoisochroman-3-carboxamido)benzoic acid, differing in heterocyclic cores, substituents, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Properties
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid C₁₄H₈O₄ 240.21 Chromene ring, carboxylic acid 235.1–236.5 High crystallinity, UV activity
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 Ethoxy-oxoacetamido, benzoic acid Not reported Triclinic crystal system (P1), planar geometry
2-(1-Acetyl-2-oxopropyl)benzoic acid C₁₂H₁₂O₄ 220.23 Acetyl-oxoalkyl, benzoic acid Not reported DSSTox ID: DTXSID60373863
2-(1H-Indole-3-carboxamido)benzoic acid C₁₆H₁₂N₂O₃ 323.32 Indole carboxamide, benzoic acid 275–280 Potential bioactivity (unconfirmed)
2-(1-Naphthoyl)-benzoic acid C₁₈H₁₂O₃ 276.29 Naphthoyl, benzoic acid Not reported High boiling point (525.8°C), density 1.289 g/cm³

Physicochemical Properties

  • Melting Points : Chromene-based derivatives (e.g., 235–236°C ) exhibit higher melting points than ethoxy-oxoacetamido analogs, likely due to stronger π-π stacking in aromatic systems.
  • Hydrogen Bonding : O–H⋯O and C–H⋯O interactions dominate in planar benzoic acid derivatives , while bulkier substituents (e.g., naphthoyl ) may reduce directional bonding.

Divergences and Challenges

  • Steric Effects : The 1-oxoisochroman group may hinder crystallization compared to simpler benzoic acid derivatives.
  • Thermal Stability : Naphthoyl-containing analogs show higher thermal resilience (boiling point >500°C), whereas ethoxy-oxoacetamido derivatives decompose at lower temperatures.

Biological Activity

2-(1-Oxoisochroman-3-carboxamido)benzoic acid, also known by its CAS number 868154-21-6, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The compound is believed to exert its effects through:

  • Inhibition of Enzymes : It shows inhibitory activity against acetylcholinesterase (AChE), which is crucial for the regulation of acetylcholine levels in the brain. Elevated levels of acetylcholine are associated with improved cognitive functions, making this compound a candidate for Alzheimer's disease treatment .
  • Modulation of Receptors : The compound may act as an allosteric modulator for muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive processes and memory formation .

Pharmacokinetics

Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. While specific data on the pharmacokinetics of this compound is limited, general characteristics can be inferred from similar compounds:

  • Absorption : The compound is expected to be well absorbed due to its moderate lipophilicity.
  • Distribution : It likely crosses the blood-brain barrier, which is critical for central nervous system activity.
  • Metabolism : Potential metabolic pathways include oxidation and conjugation, which may affect its bioavailability and efficacy.
  • Excretion : Primarily through renal pathways, with metabolites being eliminated via urine.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress .
  • Neuroprotective Effects : By inhibiting AChE and modulating mAChRs, it may offer neuroprotective benefits, potentially improving outcomes in neurodegenerative diseases .

Case Studies

Several studies have investigated the effects of compounds similar to this compound:

  • Alzheimer's Disease Models :
    • In vitro studies showed that compounds with similar structures exhibited potent AChE inhibitory activity with IC50 values ranging from 0.077 to 50.080 μM, indicating their potential as therapeutic agents for Alzheimer's disease .
    • Animal studies demonstrated improvements in memory and learning when treated with AChE inhibitors compared to control groups.
  • Antioxidant Studies :
    • Compounds related to this compound were found to significantly reduce oxidative stress markers in cellular models .

Data Table

Here is a summary table detailing relevant biological activities and findings related to this compound:

Activity TypeDescriptionReference
AChE InhibitionIC50 values ranging from 0.077 to 50.080 μM
Antioxidant ActivitySignificant reduction in oxidative stress markers
Neuroprotective EffectsImproved cognitive function in animal models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.